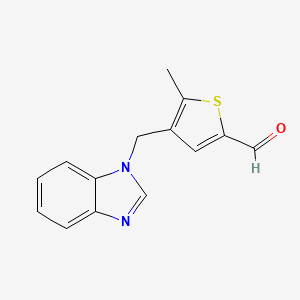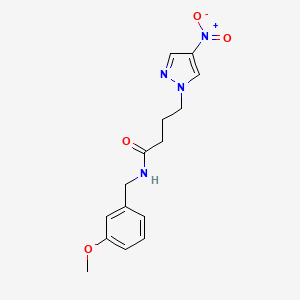![molecular formula C20H25N3O2 B4326496 4-[4-acetyl-5-(1-adamantyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4326496.png)
4-[4-acetyl-5-(1-adamantyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]pyridine
Overview
Description
4-[4-acetyl-5-(1-adamantyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]pyridine, also known as C21H23N3O2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been shown to possess a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of 4-[4-acetyl-5-(1-adamantyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]pyridine is not fully understood. However, several studies have suggested that this compound may exert its antitumor effects through the induction of apoptosis, a process that leads to programmed cell death. Additionally, this compound has been shown to inhibit the activity of several enzymes that are involved in tumor growth and proliferation.
Biochemical and Physiological Effects
In addition to its antitumor effects, 4-[4-acetyl-5-(1-adamantyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]pyridine has been shown to possess several other biochemical and physiological effects. For example, this compound has been shown to possess potent antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to possess anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[4-acetyl-5-(1-adamantyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]pyridine in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of new cancer treatments. Additionally, this compound has been shown to possess several other beneficial biological activities, which may make it useful in the treatment of other diseases.
However, one of the main limitations of using this compound in lab experiments is its relatively complex synthesis method. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several potential future directions for the study of 4-[4-acetyl-5-(1-adamantyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]pyridine. One potential direction is the development of new cancer treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective therapeutic strategies. Finally, there is also potential for the development of new drugs based on the oxadiazole family, which may possess a wide range of beneficial biological activities.
Scientific Research Applications
4-[4-acetyl-5-(1-adamantyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]pyridine has been shown to possess a wide range of biological activities, making it a promising candidate for scientific research. One of the most notable applications of this compound is its potential use as an antitumor agent. Several studies have shown that 4-[4-acetyl-5-(1-adamantyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]pyridine exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the growth of tumor xenografts in animal models.
properties
IUPAC Name |
1-[2-(1-adamantyl)-2-methyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-13(24)23-19(2,25-18(22-23)17-3-5-21-6-4-17)20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,14-16H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTFVOPLRPZHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC=NC=C2)(C)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide](/img/structure/B4326414.png)
![2-chloro-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B4326421.png)
![2-chloro-N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B4326424.png)
![9-amino-7-(4-methoxyphenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazine-6,8-dicarbonitrile](/img/structure/B4326438.png)

![4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4326444.png)
![3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3a,5,8a-trimethyl-5-(4-methylpent-3-en-1-yl)hexahydrooxepino[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B4326451.png)


![8-(4-chlorophenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326482.png)
![8-(4-ethoxyphenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326488.png)
![6-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326491.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-[(4-chlorophenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326506.png)
